molecular formula C12H5Br5O B1432704 2,2',3,4,5'-Pentabromodiphenyl ether CAS No. 446254-54-2

2,2',3,4,5'-Pentabromodiphenyl ether

Cat. No. B1432704
CAS RN: 446254-54-2
M. Wt: 564.7 g/mol
InChI Key: WKYQUGCIKNOXFW-UHFFFAOYSA-N
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Description

2,2’,3,4,5’-Pentabromodiphenyl ether is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies .


Molecular Structure Analysis

The molecular formula of 2,2’,3,4,5’-Pentabromodiphenyl ether is C12H5Br5O . It has an average mass of 564.688 Da and a monoisotopic mass of 559.625671 Da .


Physical And Chemical Properties Analysis

2,2’,3,4,5’-Pentabromodiphenyl ether has a density of 2.3±0.1 g/cm3 . Its boiling point is 440.8±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.1±3.0 kJ/mol . The flash point is 183.0±27.2 °C .

Scientific Research Applications

Metabolic Studies

  • Oxidative Metabolism Analysis : Studies have demonstrated the oxidative metabolism of 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) in various animal models, revealing insights into its metabolism and potential human exposure risks. In cat liver microsomes, various hydroxylated metabolites were identified, suggesting differences in metabolism between cats and humans (Zheng et al., 2016). Similarly, rat hepatic microsomes showed distinct pathways of oxidative metabolism for BDE-47 and BDE-99, involving cytochrome P450 enzymes (Erratico et al., 2011).

Environmental Impact Studies

  • Pollutant Analysis in Wildlife : Research has tracked the presence and impact of polybrominated diphenyl ethers like BDE-99 in wildlife. For instance, guillemot eggs from the Baltic Sea showed fluctuating concentrations of BDE-99 over time, reflecting environmental accumulation patterns (Sellström et al., 2003).
  • Impact on Aquatic Systems : Studies on sewage treatment processes have revealed the fate and partitioning of BDE-99 in municipal sewage systems, highlighting its potential impact on aquatic environments (Song et al., 2006).

Exposure and Toxicology Studies

  • Bioavailability and Metabolism in Mammals : Research on Sprague-Dawley rats has provided insights into the bioavailability and mass balance of BDE-99, indicating significant metabolic transformations and potential health implications (Huwe et al., 2007).
  • Reproductive Effects in Birds : An exposure study with European starlings highlighted the toxicokinetics and reproductive effects of BDE-99, suggesting possible negative impacts on reproductive performance at certain exposure levels (Van den Steen et al., 2009).

Safety and Hazards

2,2’,3,4,5’-Pentabromodiphenyl ether is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies . It is part of a group of polybrominated diphenyl ethers (PBDEs) whose industrial production is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .

properties

IUPAC Name

1,2,3-tribromo-4-(2,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-7(14)10(5-6)18-9-4-3-8(15)11(16)12(9)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYQUGCIKNOXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=C(C(=C(C=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879903
Record name BDE-87
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446254-54-2
Record name 2,2',3,4,5'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-87
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JAM59C7CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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